chemical structure and properties of benzyl N-(4-nitrophenyl)carbamate
chemical structure and properties of benzyl N-(4-nitrophenyl)carbamate
The following technical guide is structured to provide an in-depth analysis of Benzyl N-(4-nitrophenyl)carbamate , focusing on its structural chemistry, synthesis, and specific reactivity profile.
Structural Profile, Synthesis, and Mechanistic Reactivity
Part 1: Molecular Architecture & Physiochemical Profile
Identity and Structural Isomerism
Benzyl N-(4-nitrophenyl)carbamate is a carbamate ester derived from the reaction of benzyl chloroformate and 4-nitroaniline. It serves as a critical model compound in physical organic chemistry for studying elimination-addition mechanisms (E1cB) due to the electronic influence of the nitro group.
Critical Distinction: Researchers must distinguish this compound from its structural isomer, 4-nitrophenyl N-benzylcarbamate (CAS 124068-97-9). While the latter is an "active ester" used to transfer the benzyl group, the subject of this guide is the N-aryl derivative, often referred to as Cbz-protected 4-nitroaniline .
| Feature | Target Compound | Common Isomer (Active Ester) |
| IUPAC Name | Benzyl N-(4-nitrophenyl)carbamate | 4-Nitrophenyl N-(phenylmethyl)carbamate |
| Structure | ||
| CAS Number | 53821-12-8 | 124068-97-9 |
| Primary Reactivity | Base-catalyzed E1cB elimination | Nucleophilic Acyl Substitution (BAc2) |
| Leaving Group | Benzoxide (poor) / 4-Nitroaniline | 4-Nitrophenoxide (good) |
Physiochemical Data Table
The following data summarizes the core physical properties of Benzyl N-(4-nitrophenyl)carbamate.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 272.26 g/mol | |
| Physical State | Crystalline Solid | Pale yellow needles or powder |
| Solubility | DMSO, DMF, Acetone, DCM | Poorly soluble in water/hexane |
| LogP (Predicted) | ~2.8 | Lipophilic character dominates |
| pKa (NH) | ~10.5 - 11.0 | Acidified by |
| IR Spectrum |
Part 2: Synthetic Routes & Process Chemistry
The synthesis of Benzyl N-(4-nitrophenyl)carbamate is governed by the nucleophilicity of the aniline nitrogen, which is attenuated by the electron-withdrawing nitro group. Standard Schotten-Baumann conditions must be modified to ensure complete conversion.
Protocol: Chloroformate Acylation
This is the standard laboratory method, utilizing benzyl chloroformate (Cbz-Cl) as the electrophile.
Reagents:
-
4-Nitroaniline (1.0 equiv)
-
Benzyl Chloroformate (1.1 equiv)
-
Pyridine or Triethylamine (1.2 equiv) / Alternatively: MgO (Heterogeneous scavenger)
-
Solvent: Dichloromethane (DCM) or THF
Step-by-Step Methodology:
-
Solubilization: Dissolve 4-nitroaniline in anhydrous THF or DCM. The solution will be yellow.
-
Base Addition: Add the organic base (Pyridine/TEA) at 0°C to scavenge the HCl byproduct.
-
Acylation: Add Benzyl Chloroformate dropwise over 30 minutes. Maintain temperature < 5°C to prevent bis-acylation.
-
Reflux: Allow to warm to room temperature. If reaction is sluggish (monitored by TLC), heat to reflux (40-60°C) for 4-6 hours. The reduced nucleophilicity of 4-nitroaniline often requires thermal energy compared to aniline.
-
Workup: Quench with 1N HCl (to remove unreacted amine/pyridine). Wash organic layer with brine. Dry over
. -
Purification: Recrystallize from Ethanol/Water or Toluene/Hexane.
Visualization: Synthetic Workflow
Caption: Synthesis of Benzyl N-(4-nitrophenyl)carbamate via acyl substitution.
Part 3: Reactivity & Mechanistic Insights
This section details the most critical aspect of this molecule: its behavior under hydrolytic conditions. Unlike alkyl carbamates, Benzyl N-(4-nitrophenyl)carbamate is a classic substrate for studying the E1cB (Elimination Unimolecular conjugate Base) mechanism.
The E1cB Hydrolysis Mechanism
Standard esters hydrolyze via the
-
Ionization: In basic media (
), the N-H proton is removed rapidly to form the carbamate anion ( ). -
Elimination (Rate Limiting Step): The anion eliminates the benzyloxy group (
) to form a reactive Isocyanate intermediate ( ). -
Decarboxylation: The isocyanate is rapidly attacked by water to form the unstable carbamic acid, which decarboxylates to regenerate 4-nitroaniline.
Why this matters: This pathway is
Visualization: Hydrolysis Pathway
Caption: E1cB Hydrolysis mechanism driven by the acidity of the N-(4-nitrophenyl) group.
Part 4: Biological & Pharmacological Context[6][7]
Metabolic Stability & Prodrug Design
While the "active ester" isomer (CAS 124068-97-9) is used to deliver drugs, Benzyl N-(4-nitrophenyl)carbamate serves as a model for metabolic instability .
-
Enzymatic Cleavage: Carbamates are often stable to peptidases. However, the electron-deficient aromatic ring makes this specific carbamate susceptible to liver esterases and spontaneous hydrolysis in physiological pH if slightly elevated.
-
Toxicity: The breakdown product, 4-nitroaniline , is a known hemotoxin (methemoglobinemia inducer). Therefore, this specific scaffold is rarely used in final drug candidates but is extensively used in activity-based protein profiling (ABPP) to test serine hydrolase activity.
Application in Protecting Group Chemistry
The 4-nitrophenyl group renders the carbamate "base-labile" compared to the standard Cbz group (which requires hydrogenolysis or strong acid).
-
Standard Cbz: Stable to NaOH.
-
N-(4-nitro) Cbz: Cleaved by dilute NaOH due to the E1cB mechanism described above. This allows for orthogonal deprotection strategies in complex peptide synthesis.
References
-
Hegarty, A. F., & Frost, L. N. (1973). Elimination-addition mechanisms of acyl transfer: Hydrolysis of N-arylcarbamates. Journal of the Chemical Society, Perkin Transactions 2.
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary: Benzyl (4-nitrophenyl)carbamate.[1] PubChem.[2][1][3][4] Retrieved from [Link]
-
Williams, A. (1972). E1cB Mechanisms in the Hydrolysis of Esters and Carbamates. Journal of the American Chemical Society.[5]
Sources
- 1. Benzyl (4-nitrophenyl)carbamate | C14H12N2O4 | CID 298762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-benzyl-4-nitroaniline | C13H12N2O2 | CID 84342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
